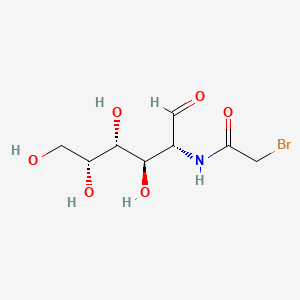
Galactose, 2-deoxy-2-(bromoacetamido)-, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galactose, 2-deoxy-2-(bromoacetamido)-, D-: is a derivative of galactose, a type of sugar. This compound is characterized by the substitution of a hydrogen atom with a bromoacetamido group at the second carbon position of the galactose molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galactose, 2-deoxy-2-(bromoacetamido)-, D- typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Bromoacetamido Group: The protected galactose is then reacted with bromoacetyl bromide in the presence of a base to introduce the bromoacetamido group at the second carbon position.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoacetamido group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The bromoacetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.
Reduction Products: Reduced forms, such as alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology:
Glycoprotein Studies: It is used in the study of glycoproteins, as the bromoacetamido group can act as a probe for labeling and tracking glycoproteins in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules, facilitating the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Galactose, 2-deoxy-2-(bromoacetamido)-, D- involves its interaction with specific molecular targets in biological systems. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modifying their function. This covalent modification can alter the activity, localization, or stability of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Deoxy-D-galactose: A glucose analog with similar biological activities, such as inhibition of glycolysis and tumor growth.
2-Deoxy-2-acetamido-beta-D-galactose-4-sulfate: Another derivative of galactose with distinct biological properties.
Uniqueness: Galactose, 2-deoxy-2-(bromoacetamido)-, D- is unique due to the presence of the bromoacetamido group, which imparts specific reactivity and biological activity not found in other similar compounds. This makes it particularly useful in applications requiring covalent modification of biomolecules.
Properties
CAS No. |
68499-60-5 |
|---|---|
Molecular Formula |
C8H14BrNO6 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
2-bromo-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14BrNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5+,7+,8-/m0/s1 |
InChI Key |
OFCLIDPLXVQJAP-LAHCRNKXSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)CBr)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CBr)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















